CK2 inhibitor 27
Overview
Description
CK2 inhibitor 27 is a chemical compound designed to inhibit the activity of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with CK2-mediated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK2 inhibitor 27 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of pyrazolo-pyrimidine or pyrazolo-triazine scaffolds . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
CK2 inhibitor 27 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CK2 inhibitor 27 has a wide range of scientific research applications, including:
Mechanism of Action
CK2 inhibitor 27 exerts its effects by competitively binding to the ATP-binding site of the CK2 subunit alpha. This binding inhibits the kinase activity of CK2, leading to the disruption of downstream signaling pathways such as the PI3K-Akt pathway and the NFκB pathway . By inhibiting these pathways, this compound can induce apoptosis and reduce cell proliferation in cancer cells .
Comparison with Similar Compounds
CK2 inhibitor 27 can be compared with other CK2 inhibitors, such as:
DRB: A halogenated compound that inhibits CK2 by binding to the ATP site.
Emodin: A condensed polyphenolic compound with CK2 inhibitory activity.
Pyrazolo-triazines and Pyrazolo-pyrimidines: Classes of compounds that inhibit CK2 through various mechanisms.
This compound is unique due to its specific chemical structure and binding affinity, which may offer advantages in terms of selectivity and potency compared to other CK2 inhibitors .
Properties
Molecular Formula |
C20H14N2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H14N2O3S/c23-18-10-15(7-8-16(18)19(24)25)21-20-22-17(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,23H,(H,21,22)(H,24,25) |
InChI Key |
HUECFCSRZKSRJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CK2-IN-27; CK2 IN-27; CK2IN-27 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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